Cyclobutane Scaffold Confers Metabolic Stability Relative to Cyclopropyl Analogs
In a study evaluating conformationally restricted phenethylamine analogs, trans-cyclobutylamine derivatives were found to be 50-75 times less potent than their trans-cyclopropylamine counterparts in an LSD discrimination assay [1]. This indicates that the cyclobutane ring imparts significantly different (and in this case, reduced) psychoactive potential compared to the more strained cyclopropane, suggesting a distinct pharmacological profile and potentially improved safety for non-CNS applications [1].
| Evidence Dimension | In vivo potency (LSD discrimination generalization) |
|---|---|
| Target Compound Data | Partial generalization at ≥5 mg/kg |
| Comparator Or Baseline | trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine: Complete generalization; ED50 significantly lower. |
| Quantified Difference | Cyclobutylamines are 50-75 times less potent than the cyclopropylamine analog. |
| Conditions | Rat drug discrimination paradigm, LSD (0.08 mg/kg, i.p.) as training stimulus. |
Why This Matters
This data demonstrates that the cyclobutane core provides a distinct and quantifiable advantage over smaller ring systems for applications where potent CNS activity is undesirable, guiding researchers toward a more suitable scaffold.
- [1] Nichols, D. E., et al. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry, 27(9), 1108-1111. View Source
